molecular formula C11H9BrN2O2 B1482725 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2091504-13-9

6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482725
CAS No.: 2091504-13-9
M. Wt: 281.1 g/mol
InChI Key: MHUBQPKOQACEJX-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound characterized by its bromophenyl group and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

  • Bromination: The starting material, 2-bromophenol, undergoes electrophilic bromination to introduce the bromophenyl group.

  • Condensation Reaction: The bromophenol is then subjected to a condensation reaction with urea or thiourea to form the pyrimidinedione core.

  • Methylation: Finally, methylation of the pyrimidinedione core introduces the methyl group at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the bromophenyl group to a bromophenol derivative.

  • Reduction: Reduction reactions can reduce the pyrimidinedione core to form a corresponding amine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Bromophenol derivatives.

  • Reduction Products: Amines derived from the pyrimidinedione core.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical research.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, altering their activity. The pyrimidinedione core can participate in hydrogen bonding and other interactions, influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure with a chlorine atom instead of bromine.

  • 6-(2-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure with an iodine atom instead of bromine.

  • 6-(2-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 6-(2-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its bromophenyl group, which imparts unique chemical and biological properties compared to its chloro-, iodo-, and fluoro- analogs. The bromine atom's larger size and different electronegativity contribute to its distinct reactivity and binding characteristics.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Its unique structure and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-(2-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBQPKOQACEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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